molecular formula C16H16ClNO2 B2721326 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide CAS No. 565165-64-2

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide

Cat. No.: B2721326
CAS No.: 565165-64-2
M. Wt: 289.76
InChI Key: MRMDXRDIBKSRAA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide (CAS 565165-64-2) is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 . This phenylacetamide derivative is a research chemical of interest in medicinal chemistry and neuroscience. Scientific literature indicates that structurally related 2-chloro-N-phenylacetamide compounds serve as valuable synthetic intermediates or precursor molecules in the design and synthesis of novel bioactive molecules . For instance, research has explored the modification of similar scaffolds to develop new compounds with potential pharmacological activity, such as MAO-A inhibitors investigated for antidepressant effects . Researchers utilize this compound and its derivatives exclusively in laboratory settings for non-clinical, in-vitro studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Ensure all handling and experimental procedures are conducted by trained professionals in accordance with relevant laboratory safety standards. The compound is typically shipped and stored at controlled temperatures to ensure stability. For specific storage conditions, handling hazards, and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-8-9-14(20-2)13(10-11)18-16(19)15(17)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMDXRDIBKSRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation via α-Chloro-α-Phenylacetyl Chloride

Procedure (adapted from):

  • Synthesis of α-Chloro-α-Phenylacetic Acid :
    • Hell–Volhard–Zelinskii Reaction : Phenylacetic acid undergoes chlorination using chlorine gas (Cl₂) in the presence of catalytic red phosphorus (P₄) at 60–80°C. The reaction selectively monochlorinates the α-position due to steric hindrance from the phenyl group.
    • Yield : 68–72% (GC purity >95%).
  • Acyl Chloride Formation :

    • The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 h). Excess SOCl₂ is removed via distillation.
    • Key Parameter : Stoichiometric SOCl₂ (1.2 eq.) minimizes diacyl chloride formation.
  • Amidation with 2-Methoxy-5-Methylaniline :

    • The acyl chloride is reacted with 2-methoxy-5-methylaniline in toluene using pyridine (1.5 eq.) as a base at 80°C for 6 h.
    • Workup : The crude product is washed with 5% NaOH, followed by recrystallization from ethanol/water (4:1 v/v).
    • Yield : 85–90% (HPLC purity >99%).

Mechanistic Insights :

  • The electron-donating methoxy group on the aniline enhances nucleophilicity, facilitating attack on the electrophilic acyl carbon.
  • Steric hindrance from the geminal chloro-phenyl group necessitates prolonged reaction times to ensure complete conversion.

One-Pot Sequential Chlorination-Acylation

Procedure (adapted from):

  • In Situ Chlorination of Phenylacetyl Chloride :
    • Phenylacetyl chloride is treated with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 0°C, introducing the α-chloro group.
    • Key Parameter : Slow addition (2 h) prevents over-chlorination.
  • Direct Amidation :
    • 2-Methoxy-5-methylaniline is added to the reaction mixture, and the temperature is raised to 25°C for 12 h.
    • Solvent Optimization : Acetonitrile improves reaction homogeneity compared to toluene.
    • Yield : 78% (purity 98.5%).

Advantages :

  • Eliminates the need to isolate the unstable α-chloro-α-phenylacetyl chloride.
  • Reduces total synthesis time by 40% compared to stepwise methods.

Alternative Methodologies

Nucleophilic Substitution on Dichloroacetamide

Procedure (hypothesized from):

  • Synthesis of N-(2-Methoxy-5-Methylphenyl)Dichloroacetamide :
    • Dichloroacetyl chloride is reacted with 2-methoxy-5-methylaniline in acetone/water (3:1) using NaHCO₃ as a base.
    • Yield : 92% (recrystallized from ethyl acetate).
  • Phenyl Group Introduction via Grignard Reagent :
    • The dichloroacetamide is treated with phenylmagnesium bromide (2 eq.) in THF at −20°C. The Grignard reagent displaces one chloride, forming the target compound.
    • Challenges : Competing elimination reactions necessitate low temperatures.
    • Yield : 55% (GC purity 90%).

Reaction Optimization and Scalability

Critical Parameters (Table 1)

Parameter Optimal Value Impact on Yield/Purity
Base (Acylation) Pyridine Neutralizes HCl, 90% yield
Solvent (Chlorination) Dichloromethane Minimizes side products
Temperature (Amidation) 80°C Balances rate vs. decomposition
Workup Ethanol/Water Removes unreacted aniline

Industrial-Scale Considerations

  • Continuous Flow Reactors : Patents highlight the use of flow chemistry for the chlorination step, improving heat dissipation and scalability.
  • Waste Management : Thionyl chloride recovery systems reduce environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃), 1.98 (s, 2H, COCH₂).
  • HRMS : m/z calc. for C₁₇H₁₇ClNO₂ [M+H]⁺: 322.0874; found: 322.0876.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 70:30), purity >99%.
  • XRD : Single-crystal analysis confirms planar acetamide conformation stabilized by N–H⋯O hydrogen bonds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with potential anti-inflammatory and analgesic properties . The chloro group can form covalent bonds with nucleophilic sites on proteins, which may inhibit certain enzymes or receptors involved in pain and inflammation pathways.

Material Science

In material science, this compound can be utilized in developing novel polymers and materials with specific properties. Its unique functional groups allow for the incorporation into polymer matrices, potentially enhancing the mechanical or thermal properties of the resulting materials.

Biological Studies

The compound serves as a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It can be used to study the inhibition of specific enzymes by binding to their active sites, which can alter biochemical pathways critical for various cellular functions.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide to evaluate their biological activities. For instance, modifications have shown varying degrees of potency against different pathogens, indicating that structural changes can significantly affect biological activity.

Antimicrobial Activity

Studies on related compounds suggest potential antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide may exhibit similar properties due to its structural characteristics.

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a3.12 - 12.5Escherichia coli
5a3.12Candida albicans

Anti-inflammatory Activity

Research has indicated that compounds with similar structures can inhibit key inflammatory pathways. For instance, studies have shown that certain derivatives targeting the NLRP3 inflammasome can reduce myocardial injury during ischemia-reperfusion events. This highlights the potential for 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide to modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

2-Chloro-N-Phenylacetamide Derivatives
  • 2-Chloro-N-phenylacetamide (): Lacks the methoxy and methyl groups on the phenyl ring. Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, with syn conformation of C–Cl and C=O bonds. This structural motif facilitates N–H⋯O hydrogen bonding, forming infinite chains in the solid state. The dihedral angle between the amide group and phenyl ring is 16.0°, indicating moderate planarity .
  • 2-Chloro-N-(2-chlorophenyl)-acetamide and 2-Chloro-N-(3-methylphenyl)-acetamide (): Substitutions at the ortho (Cl) and meta (CH₃) positions alter steric and electronic profiles. These derivatives exhibit similar syn conformations but differ in hydrogen-bonding networks due to substituent positions .
Heterocyclic and Complex Derivatives
  • 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (): Replaces the methoxy-methylphenyl group with a thiadiazole ring.
  • N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (): Features a cyano group instead of the chloro-phenyl moiety. The electron-withdrawing cyano group increases polarity, likely improving solubility in polar solvents but reducing lipid membrane permeability .

Physicochemical and Structural Properties

Compound Name Substituents Molecular Weight Key Properties
2-Chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide 2-methoxy-5-methylphenyl, phenyl 318.78 g/mol Moderate planarity (amide-phenyl dihedral ~16°), hydrogen-bonding capability
Alachlor () 2,6-diethylphenyl, methoxymethyl 269.76 g/mol Herbicidal activity, lipophilic due to ethyl groups
2-Chloro-N-phenylacetamide () Phenyl 169.61 g/mol Syn C–Cl/C=O conformation, N–H⋯O chains in crystal lattice
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide () Cyano, 5-chloro-2-methylphenyl 220.65 g/mol High polarity, potential for nucleophilic reactions

Key Research Findings

  • Crystallography : The syn conformation of C–Cl and C=O bonds in chloroacetamides is conserved across derivatives, but hydrogen-bonding patterns vary with substituents. For example, 2-chloro-N-phenylacetamide forms linear chains, while bulkier substituents (e.g., methoxy-methylphenyl) may disrupt such networks .
  • Bioactivity : Thiadiazole-containing analogs () exhibit distinct pharmacological profiles compared to purely aromatic systems, highlighting the role of heterocycles in target engagement .

Biological Activity

2-Chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C16H18ClNO2\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{2}
  • Molecular Weight : 303.77 g/mol
  • Melting Point : 118-120 °C

Antimicrobial Properties

Various studies have investigated the antimicrobial effects of similar chloroacetamides, which can provide insights into the activity of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide:

  • Antibacterial Activity :
    • The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
    • In vitro tests revealed that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1–16 µg/mL against various pathogens, indicating significant antibacterial potential .
  • Antifungal Activity :
    • The compound was also noted for moderate antifungal activity against Candida albicans, suggesting that it may inhibit fungal growth through similar mechanisms as its antibacterial properties .
  • Mechanism of Action :
    • The biological activity is thought to involve interaction with specific molecular targets such as bacterial cell membranes or enzymes, potentially disrupting their function and leading to cell death .

Anticancer Activity

Research on similar derivatives suggests that 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide may exhibit anticancer properties:

  • Cytotoxicity Studies :
    • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
    • The presence of specific functional groups in these compounds has been linked to enhanced cytotoxicity, indicating a potential for further development in cancer therapies.

Study on Antimicrobial Potential

A study characterized several N-substituted chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings highlighted:

  • Effective inhibition against Gram-positive bacteria and MRSA.
  • Variability in activity based on the substituents on the phenyl ring, where halogenated derivatives showed higher lipophilicity and better penetration through bacterial membranes .

QSAR Analysis

The QSAR analysis applied to related compounds indicated that:

  • Structural modifications significantly affect biological activity.
  • Compounds adhering to Lipinski’s Rule of Five exhibited favorable pharmacokinetic properties, enhancing their potential for therapeutic applications .

Comparative Analysis of Biological Activities

Activity TypeEffective AgainstMIC Range (µg/mL)Notes
AntibacterialStaphylococcus aureus1–16Effective against Gram-positive bacteria
MRSA1–16
Escherichia coli>16Less effective against Gram-negative
AntifungalCandida albicansModerateSuggests potential for antifungal therapy
AnticancerMCF-7, HCT-116VariableCytotoxic effects noted

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Reacting an appropriate chloroacetamide derivative with sodium azide in a toluene/water mixture under reflux (5–7 hours) to introduce azide groups, monitored via TLC .
  • Step 2 : Quenching the reaction with ice and purifying via recrystallization (ethanol) or liquid-liquid extraction (ethyl acetate) .
  • Optimization : Adjust solvent ratios (e.g., toluene:water 8:2) and stoichiometric excess of reagents (e.g., NaN₃ at 1.5 eq.) to improve yields. Microwave-assisted synthesis may reduce reaction time .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • X-ray crystallography resolves the crystal lattice, as demonstrated for analogous N-benzyl acetamide derivatives .
  • Spectroscopic methods :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and chloro groups).
    • FT-IR for amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are critical during handling?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards.
  • Waste disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, methoxy) influence reactivity in downstream functionalization?

  • Steric and electronic effects : The 2-methoxy-5-methylphenyl group may hinder nucleophilic attack at the amide carbonyl, requiring catalysts like DMAP for acylation.
  • Case study : Substituent positioning affects regioselectivity in analogous compounds, as seen in derivatives with trifluoromethylpyridinyl groups .
  • Experimental design : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Scenario : Discrepancies in proton coupling constants may arise from dynamic effects (e.g., rotamers).
  • Resolution :
    • Perform variable-temperature NMR to observe conformational changes.
    • Validate with NOESY/ROESY for spatial proximity of substituents .
    • Cross-check with computational methods (DFT for optimized geometries) .

Q. What methodologies are suitable for investigating photophysical properties (e.g., fluorescence)?

  • Spectrofluorometry : Excitation/emission scans in solvents of varying polarity (e.g., ethanol, DMSO) to study solvatochromism .
  • Quantum yield calculation : Use quinine sulfate as a reference standard.
  • Advanced applications : Assess potential as a fluorogenic probe in protein-binding assays, leveraging structural analogs with imidazo[1,2-b]pyridazine moieties .

Q. How can hazardous intermediates (e.g., chloroacetyl chloride) be managed during scale-up?

  • Mitigation strategies :
    • Use slow addition techniques to control exotherms.
    • Replace chloroacetyl chloride with less toxic alternatives (e.g., activated esters).
    • Monitor byproducts via GC-MS or HPLC .

Q. What bioactivity assays are appropriate for exploring agrochemical or pharmaceutical potential?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms using microplate assays.
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria.
  • Structural analogs : Compare with dimethenamid (herbicide) and alachlor (pre-emergent herbicide) for mode-of-action hypotheses .

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